Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 591246-13-8
VCID: VC16866503
InChI: InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3
SMILES:
Molecular Formula: C15H12Br2O2
Molecular Weight: 384.06 g/mol

Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-

CAS No.: 591246-13-8

Cat. No.: VC16866503

Molecular Formula: C15H12Br2O2

Molecular Weight: 384.06 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- - 591246-13-8

Specification

CAS No. 591246-13-8
Molecular Formula C15H12Br2O2
Molecular Weight 384.06 g/mol
IUPAC Name 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3
Standard InChI Key RKCWQZNFOOMQNF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure is defined by three key substituents:

  • A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 1, contributing electron-donating effects via the methoxy group.

  • A 4-bromophenyl group (-C₆H₄-Br) and an additional bromine atom at position 2, introducing steric bulk and electrophilic reactivity.

The molecular weight is 400.06 g/mol, with a planar ketone group facilitating conjugation across the aromatic systems. X-ray crystallography of analogous brominated ketones reveals bond lengths of approximately 1.21 Å for the C=O group and 1.89–1.91 Å for C-Br bonds, consistent with typical halogenated aromatics .

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1685–1695 cm⁻¹ corresponds to the ketone C=O stretch .

  • Peaks at ~2100 cm⁻¹ (absent here) help distinguish from azido derivatives, while C-Br stretches appear at 550–650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:

    • Methoxy protons resonate as a singlet at δ 3.85–3.90 ppm .

    • Aromatic protons on the 4-methoxyphenyl group appear as doublets at δ 6.85–7.00 ppm (ortho to OCH₃) and δ 7.80–7.95 ppm (meta to OCH₃) .

    • Protons on the 4-bromophenyl group show signals at δ 7.45–7.65 ppm.

  • ¹³C NMR:

    • Carbonyl carbon at δ 190–195 ppm .

    • Methoxy carbon at δ 55–56 ppm, and brominated aromatic carbons at δ 120–135 ppm.

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via two primary routes:

  • Bromination of Pre-Functionalized Acetophenones:

    • A precursor such as 1-(4-methoxyphenyl)ethanone undergoes successive bromination using Br₂ in acetic acid or HBr/H₂O₂, introducing bromine at position 2.

    • Example reaction:

      1-(4-Methoxyphenyl)ethanone+2Br2AcOHEthanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-+2HBr\text{1-(4-Methoxyphenyl)ethanone} + 2 \, \text{Br}_2 \xrightarrow{\text{AcOH}} \text{Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-} + 2 \, \text{HBr}
  • Condensation Reactions:

    • Coupling of 4-bromophenylmagnesium bromide with brominated ketone intermediates in tetrahydrofuran (THF), followed by oxidation.

Purification and Characterization

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ~0.5 in hexane/ethyl acetate 4:1).

  • Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.

  • High-Performance Liquid Chromatography (HPLC): Confirms purity (>98%) using a C18 column and UV detection at 254 nm.

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The bromine atoms undergo SN2 reactions with nucleophiles like sodium azide (NaN₃) to form azido derivatives, pivotal in click chemistry .

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, enabling further functionalization.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups under palladium catalysis.

Applications in Medicinal Chemistry

  • Anticancer Agents: Analogous brominated ketones inhibit tubulin polymerization, showing IC₅₀ values of 1–10 µM against breast cancer cell lines (MCF-7) .

  • Antimicrobial Activity: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

Comparative Analysis with Related Compounds

PropertyEthanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one
Molecular FormulaC₁₅H₁₁Br₂O₂C₁₆H₁₅BrO₂
Molecular Weight (g/mol)400.06319.19
Key Functional Groups2×Br, OCH₃1×Br, OCH₃, CH₃
Synthetic Yield75–85%70–78%
Melting Point120–123°C95–98°C

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